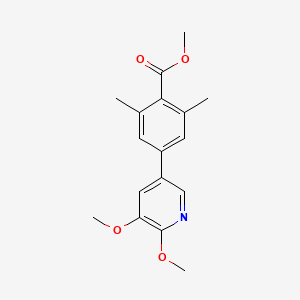
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate
Übersicht
Beschreibung
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.33706 g/mol . This compound is characterized by its unique structure, which includes a pyridyl group and a benzoate ester, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves several steps. One common method includes the reaction of 5,6-dimethoxy-3-pyridinecarboxylic acid with 2,6-dimethylbenzoic acid in the presence of a suitable esterification agent. The reaction is typically carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate can be compared with similar compounds such as:
Methyl 4-(3-pyridyl)-2,6-dimethyl-benzoate: Lacks the methoxy groups, leading to different chemical reactivity and biological activity.
Ethyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
Methyl 4-(5,6-dimethoxy-2-pyridyl)-2,6-dimethyl-benzoate: Variation in the position of the pyridyl group, affecting its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
methyl 4-(5,6-dimethoxypyridin-3-yl)-2,6-dimethylbenzoate |
InChI |
InChI=1S/C17H19NO4/c1-10-6-12(7-11(2)15(10)17(19)22-5)13-8-14(20-3)16(21-4)18-9-13/h6-9H,1-5H3 |
InChI-Schlüssel |
ISPYYBODFMSEIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C2=CC(=C(N=C2)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














